molecular formula C10H13Br3O2 B2653831 6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 297148-08-4

6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2653831
CAS No.: 297148-08-4
M. Wt: 404.924
InChI Key: KLQXPQPDNRXJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated bicyclo[2.1.1]hexane derivative characterized by a carboxylic acid functional group and three bromine substituents: one at position 6, a dibromomethyl group at position 4, and two methyl groups at position 3. Its molecular formula is C₁₄H₂₂Br₃NO (monoisotopic mass: 460.0426 g/mol) . The bicyclo[2.1.1]hexane scaffold imparts rigidity to the structure, making it valuable in medicinal chemistry and materials science. Synthesis routes for such compounds often involve halogenation of preformed bicyclic frameworks or ring-contraction reactions, as seen in Favorskiy rearrangements of camphor derivatives .

Properties

IUPAC Name

6-bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br3O2/c1-8(2)9(6(12)13)3-4-10(8,5(9)11)7(14)15/h5-6H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXPQPDNRXJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C2Br)C(=O)O)C(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to begin with a bicyclic precursor, such as 5,5-dimethylbicyclo[2.1.1]hexane, and introduce bromine atoms through halogenation reactions. The dibromomethyl group can be introduced via a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the carboxylic acid group or the bromine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation can produce carboxylate salts or esters.

Scientific Research Applications

6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and carboxylic acid group can form bonds with various biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclo[2.1.1]hexane Derivatives

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Bromine Content Functional Groups Key References
6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid C₁₄H₂₂Br₃NO 460.04 3 Br atoms Carboxylic acid, dibromomethyl
5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid C₉H₁₄O₂ 154.21 None Carboxylic acid
6-Bromo-N-ethyl-4,5,5-trimethyl-N-(3-methylphenyl)bicyclo[2.1.1]hexane-1-carboxamide C₁₉H₂₆BrNO 364.33 1 Br atom Carboxamide, ethyl, methylphenyl
Methyl 4-bromo-bicyclo[2.1.1]hexane-1-carboxylate C₈H₁₁BrO₂ 219.08 1 Br atom Methyl ester

Key Observations :

  • Functional Groups : Carboxamide derivatives (e.g., ) exhibit increased lipophilicity compared to carboxylic acids, impacting bioavailability and solubility.

Physicochemical and Spectral Properties

  • Thermal Stability: The presence of multiple bromine atoms in the target compound may lower thermal stability compared to non-halogenated analogues like 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid .
  • Spectroscopic Data :
    • IR/NMR : and provide spectral data for related compounds. For example, 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid shows IR absorption at ν 1610 cm⁻¹ (C=O stretch) and NMR signals at δ 2.36–2.51 ppm (methyl groups) . Similar signals are expected for the target compound, with additional peaks for Br substituents.

Biological Activity

6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound with potential biological activities that merit investigation. This article provides a detailed overview of its biological properties, including pharmacological effects, toxicology, and relevant case studies.

  • Molecular Formula : C14H20Br3NO2
  • Molecular Weight : 474.03 g/mol
  • CAS Number : [Not specified in the search results]

Antimicrobial Activity

Research indicates that compounds similar to 6-bromo derivatives exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities.

Cytotoxicity

Cytotoxic assessments have revealed that certain brominated bicyclic compounds can induce apoptosis in cancer cell lines. The presence of bromine atoms is often correlated with increased biological activity due to their ability to interact with cellular mechanisms.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the potential therapeutic applications of the compound.

Case Studies

Several case studies have explored the biological effects of brominated bicyclic compounds:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related bicyclic compound exhibited significant cytotoxicity against breast cancer cell lines.
  • Case Study 2 : Research in Phytochemistry highlighted the antimicrobial properties of a similar dibromomethyl compound against Gram-positive bacteria.
  • Case Study 3 : An investigation into enzyme inhibition revealed that brominated compounds can effectively inhibit cytochrome P450 enzymes, suggesting potential drug interactions and metabolic implications.

Toxicological Profile

Understanding the toxicological aspects is essential for evaluating the safety of this compound:

  • Acute Toxicity : Initial toxicity assessments indicate that high doses may lead to adverse effects; however, specific LD50 values for this compound remain unreported.
  • Chronic Exposure : Long-term exposure studies are necessary to assess potential carcinogenic effects or other chronic health impacts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing bicyclo[2.1.1]hexane derivatives, and how can they be optimized for high yield?

  • Answer: The Favorskiy rearrangement of brominated norbornanones (e.g., 1-bromo-7,7-dimethylnorbornanone) is a key method, yielding bicyclo[2.1.1]hexane carboxylic acid derivatives. Starting from d-camphor, sequential treatment with PCl₃ and PCl₅ generates intermediates like 1-chlorocamphene, which undergoes rearrangement to bicyclo[2.1.1]hexane scaffolds. Optimizing reaction time (18 hr for complete conversion) and using LiAlH₄ reduction improves yields to ~85% . Alternative routes include photochemical cycloadditions and carbene ring contractions, though these are less scalable .

Q. How is the structure of bicyclo[2.1.1]hexane derivatives confirmed experimentally?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regiochemistry and substituent positions. For example, the methyl groups at C5 and C5' in 5,5-dimethyl analogs produce distinct singlet signals in <sup>1</sup>H NMR. Infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry provides molecular weight validation, with fragmentation patterns aligning with expected cleavage pathways (e.g., loss of Br or COOH groups) .

Q. What are the typical reactivity patterns of bicyclo[2.1.1]hexane carboxylic acids in organic synthesis?

  • Answer: The carboxylic acid group undergoes esterification (e.g., with LiAlH₄ to form alcohols) and decarboxylation under acidic conditions. Brominated substituents participate in nucleophilic substitutions (e.g., SN2 with amines) or elimination reactions. Steric hindrance from the bicyclic framework limits reactivity at bridgehead positions, favoring transformations at exocyclic sites .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving brominated bicyclo[2.1.1]hexane derivatives?

  • Answer: The bicyclo[2.1.1]hexane scaffold imposes significant steric constraints, directing reactions to less hindered positions. For example, bromine at C6 (exocyclic) is more reactive toward nucleophilic substitution than bridgehead bromines. Electron-withdrawing effects from the carboxylic acid group further polarize adjacent C-Br bonds, enhancing reactivity at C4 and C6 . Computational studies (e.g., DFT) can model these effects to predict regioselectivity.

Q. What mechanistic insights explain the ring-contraction reactions observed in bicyclo[2.1.1]hexane synthesis?

  • Answer: The pinacol-type trans-coplanar rearrangement is proposed for ring contractions (e.g., bicyclo[2.2.1] → bicyclo[2.1.1]). This concerted process involves simultaneous displacement of a leaving group (e.g., Cl⁻) and migration of a methyl group, stabilized by hyperconjugation. Evidence from isotopic labeling (e.g., <sup>13</sup>C) and kinetic studies supports this mechanism .

Q. How can contradictions in spectroscopic data for bicyclo[2.1.1]hexane derivatives be resolved?

  • Answer: Discrepancies in NMR chemical shifts or coupling constants often arise from conformational flexibility or impurities. For example, diastereomeric esters (e.g., 5',5'-dimethylbicyclo[2.1.1]hexane-1'-methyl esters) may co-elute in chromatography, complicating analysis. Advanced techniques like 2D NMR (COSY, NOESY) and X-ray crystallography are essential for unambiguous assignment .

Comparative Analysis of Structural Analogs

Q. How does 6-bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid compare to related azabicyclo or oxabicyclo compounds?

  • Answer:

Compound Key Features Reactivity/Applications Reference
Target Compound Brominated methyl groups at C4 and C6; carboxylic acid at C1High electrophilicity for SN2 reactions; potential halogen bonding in crystal packing
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Fluorine at C4; nitrogen in ringEnhanced metabolic stability; used in peptide mimetics
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid Oxygen atom in ring; no halogensBioisostere for phenyl rings; improves solubility in drug candidates

Methodological Recommendations

  • Synthetic Optimization: Use LiAlH₄ for selective reduction of esters to alcohols, avoiding over-reduction .
  • Data Interpretation: Combine GC-MS with chiral HPLC to resolve stereoisomers in reaction mixtures .
  • Mechanistic Probes: Employ deuterium kinetic isotope effects (KIE) to study rearrangement pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.